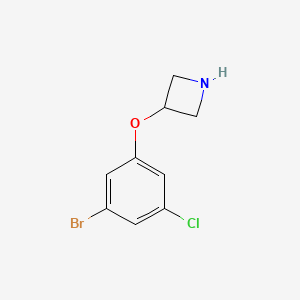
Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride is not explicitly provided in the available resources. The compound has a molecular formula of C10H19ClN2O. Further analysis would require more specific resources or experimental data.Physical And Chemical Properties Analysis
Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride has a molecular weight of 218.72 g/mol. Other physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources .Scientific Research Applications
Synthesis and Scale-up Campaigns :
- Researchers have developed first, second, and third-generation processes for synthesizing structurally similar H3 receptor antagonists. These include cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride, highlighting its relevance in pharmacological research, particularly for histamine H3 receptor antagonism. Key improvements in synthesis include the use of lithium alkoxide for Lewis base catalysis in ester to amide transformations (Pippel et al., 2011).
Histamine H3 Receptor Antagonist Synthesis :
- The compound has been synthesized as part of a hydroxyproline-based H3 receptor antagonist. This synthesis utilized naturally occurring trans-4-hydroxy-L-proline, requiring strategic employment of specific reactions to achieve the desired stereochemistry (Pippel et al., 2010).
Brain Histamine H3 Receptor Blockade Studies :
- Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride has been identified as a high-affinity histamine H3 receptor antagonist. PET studies with [11C]GSK189254 in anesthetized baboons demonstrated the compound's ability to penetrate the blood-brain barrier and occupy the histamine H3 receptor, supporting its potential in treating alcohol addiction and other disorders (Logan et al., 2012).
Antitubercular Activity :
- A derivative of cyclobutyl(1,4-diazepan-1-yl)methanone has shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This underscores its potential application in developing new treatments for tuberculosis (Sriram et al., 2006).
Mechanism of Action
Target of Action
The primary target of Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride is the Histamine H3 receptor . This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system, regulating the release of histamine and other neurotransmitters.
Mode of Action
Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride acts as an antagonist at the Histamine H3 receptor . This means it binds to the receptor and blocks its activation by histamine, thereby inhibiting the receptor’s function .
properties
IUPAC Name |
cyclobutyl(1,4-diazepan-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10(9-3-1-4-9)12-7-2-5-11-6-8-12;/h9,11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZBHERJFQZKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



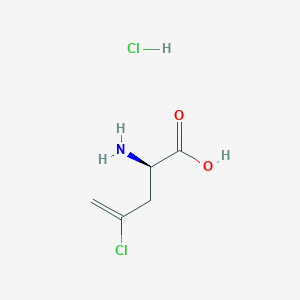

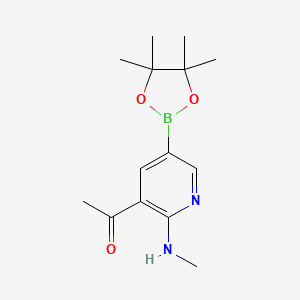
![7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1415843.png)

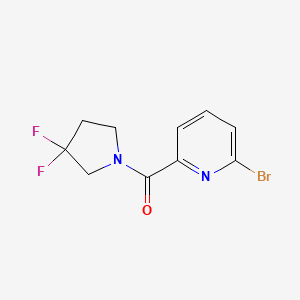
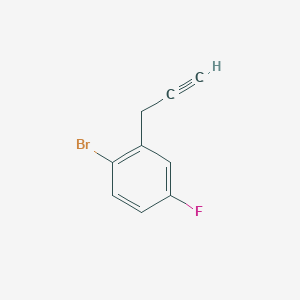
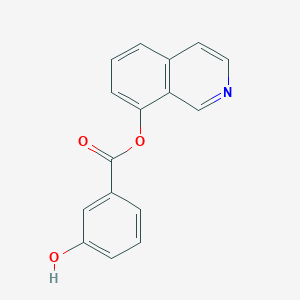


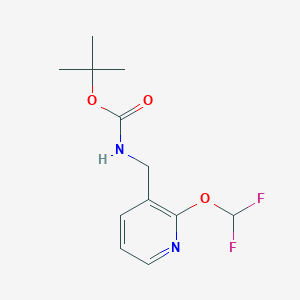
![N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1415858.png)

